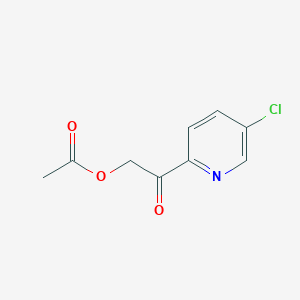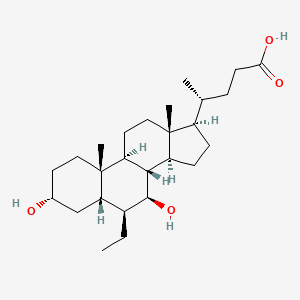
2-(5-Chloropyridin-2-yl)-2-oxoethylacetat
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Die Verbindung ist Teil der 2-(Pyridin-2-yl)-Pyrimidin-Derivate, die auf ihre Anti-Fibrose-Aktivität untersucht wurden . Diese Verbindungen wurden an immortalisierten Ratten-Leberstern-Zellen (HSC-T6) getestet, und einige von ihnen zeigten eine bessere Anti-Fibrose-Aktivität als Pirfenidon und Bipy55′DC .
Hemmung der Kollagen-Expression
Verbindungen, die "2-(5-Chloropyridin-2-yl)-2-oxoethylacetat" ähnlich sind, haben gezeigt, dass sie die Expression von Kollagen effektiv hemmen . Dies könnte potenziell nützlich sein bei der Behandlung von Krankheiten, bei denen eine Kollagen-Überproduktion ein Problem darstellt, wie z. B. fibrotische Erkrankungen.
Reduktion des Hydroxyprolin-Gehalts
Diese Verbindungen wurden auch gefunden, um den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro zu reduzieren . Hydroxyprolin ist ein Hauptbestandteil des Proteins Kollagen, und seine Reduktion könnte vorteilhaft sein bei Erkrankungen, bei denen Kollagen überproduziert wird.
Synthese von neuen heterocyclischen Verbindungen
Die Verbindung kann zur Synthese neuer heterocyclischer Verbindungen mit potentiellen biologischen Aktivitäten verwendet werden . Dies könnte zur Entdeckung neuer Medikamente mit verschiedenen pharmakologischen Eigenschaften führen.
5. Zwischenprodukt bei der Synthese von Edoxaban “this compound” ist ein Zwischenprodukt bei der Synthese von Edoxaban-d6 , einem isotopenmarkierten Analogon von Edoxaban, einem Antikoagulans, das als direkter Faktor-Xa-Inhibitor wirkt .
Forschung in der medizinischen Chemie
Die Verbindung, die Teil des Pyrimidin-Moleküls ist, gilt in der medizinischen Chemie als privilegierte Struktur . Verbindungen, die Pyrimidin als Kern enthalten, werden berichtet, verschiedene Arten von biologischen und pharmazeutischen Aktivitäten zu zeigen .
Eigenschaften
IUPAC Name |
[2-(5-chloropyridin-2-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWFKKOYZOHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)





![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)





